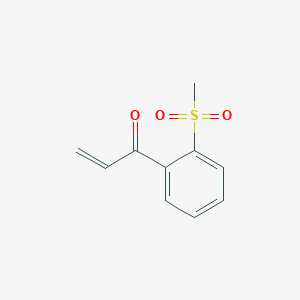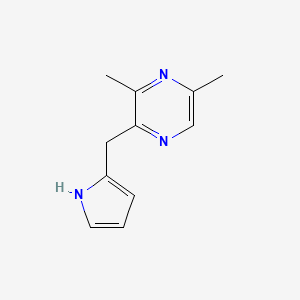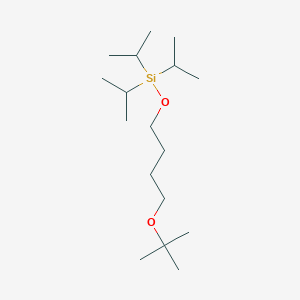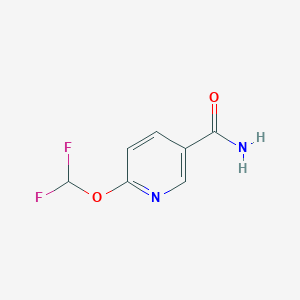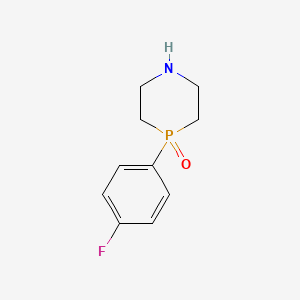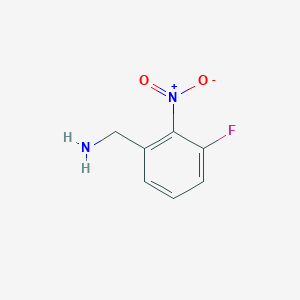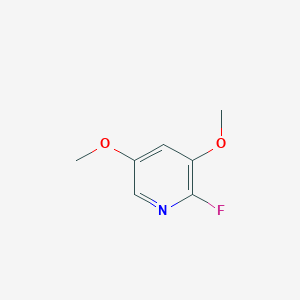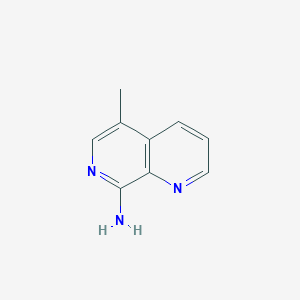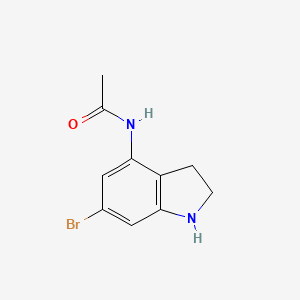![molecular formula C9H11N3 B13122919 N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . Another method involves the direct [3+2] cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The exact pathways and targets are still under investigation, but its ability to bind to biological macromolecules is a key feature.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their optical properties and biological activities.
Pyrazolo[3,4-b]pyridines: These are another class of heterocyclic compounds with similar pharmacological potential.
Uniqueness
N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-methyl-1-pyrazolo[1,5-a]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-11-12-5-3-2-4-9(8)12/h2-5,7,10H,6H2,1H3 |
InChI Key |
FFBWFZOWYFDMIR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C=CC=CN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


